molecular formula C17H21N5O2 B2894583 (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1799264-01-9

(E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2894583
M. Wt: 327.388
InChI Key: VEHHWTDOEZESNP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Precursors and Heterocyclic Compound Development

Compounds incorporating elements similar to "(E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one" have been extensively explored for synthesizing novel heterocyclic compounds. For example, enaminones and compounds with dibromobenzofuran moieties serve as versatile precursors for developing novel azines, azolotriazines, and other heterocyclic structures. These compounds are synthesized through reactions with various nucleophiles, leading to a wide range of heterocyclic derivatives with potential pharmaceutical applications (Sanad & Mekky, 2018).

Antimicrobial and Antiproliferative Activities

Novel heterocyclic compounds derived from structural analogs have shown promising antimicrobial and antiproliferative activities. For instance, compounds featuring piperazine linkers and benzofuran hybrids have been synthesized and evaluated for their potential as bacterial biofilm inhibitors and MurB enzyme inhibitors. These compounds exhibit significant antibacterial efficacies and biofilm inhibition activities, suggesting their utility in treating infections and exploring novel antibacterial strategies (Mekky & Sanad, 2020).

Herbicide Development

In agricultural research, pyridazinone derivatives have been explored for their herbicidal properties. Such compounds inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. Research on these compounds has led to the development of herbicides with specific biological properties, including resistance to metabolic detoxication and interference with chloroplast development, highlighting their potential in weed management (Hilton et al., 1969).

properties

IUPAC Name

(E)-1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-20(2)16-12-14(13-18-19-16)21-7-9-22(10-8-21)17(23)6-5-15-4-3-11-24-15/h3-6,11-13H,7-10H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHHWTDOEZESNP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.